4-bromobutyl Nitrate 4-bromobutyl Nitrate
Brand Name: Vulcanchem
CAS No.: 146563-40-8
VCID: VC21108710
InChI: InChI=1S/C4H8BrNO3/c5-3-1-2-4-9-6(7)8/h1-4H2
SMILES: C(CCBr)CO[N+](=O)[O-]
Molecular Formula: C4H8BrNO3
Molecular Weight: 198.02 g/mol

4-bromobutyl Nitrate

CAS No.: 146563-40-8

Cat. No.: VC21108710

Molecular Formula: C4H8BrNO3

Molecular Weight: 198.02 g/mol

* For research use only. Not for human or veterinary use.

4-bromobutyl Nitrate - 146563-40-8

Specification

CAS No. 146563-40-8
Molecular Formula C4H8BrNO3
Molecular Weight 198.02 g/mol
IUPAC Name 4-bromobutyl nitrate
Standard InChI InChI=1S/C4H8BrNO3/c5-3-1-2-4-9-6(7)8/h1-4H2
Standard InChI Key IKDHVMDABUMCLO-UHFFFAOYSA-N
SMILES C(CCBr)CO[N+](=O)[O-]
Canonical SMILES C(CCBr)CO[N+](=O)[O-]

Introduction

Physical and Chemical Properties

4-Bromobutyl Nitrate is an organic compound with the molecular formula C4H8BrNO3. It features a butyl chain with a bromine atom at one end and a nitrate group at the other, creating a bifunctional molecule with significant synthetic utility.

Basic Identification Parameters

The compound has several identifying characteristics that distinguish it in chemical databases and literature:

ParameterValue
IUPAC Name4-bromobutyl nitrate
CAS Number146563-40-8
Molecular FormulaC4H8BrNO3
Molecular Weight198.02 g/mol
InChIInChI=1S/C4H8BrNO3/c5-3-1-2-4-9-6(7)8/h1-4H2
InChI KeyIKDHVMDABUMCLO-UHFFFAOYSA-N
Canonical SMILESC(CCBr)CON+[O-]

These identification parameters are essential for accurately referencing and locating information about the compound in chemical databases and literature.

Physical Characteristics

4-Bromobutyl Nitrate exists as a thermally unstable oily liquid at room temperature. Its physical state makes it challenging to handle, requiring careful storage and laboratory procedures. The presence of the nitrate group contributes to its thermal instability, necessitating controlled conditions during synthesis and storage.

Synthesis and Preparation Methods

The preparation of 4-bromobutyl Nitrate involves specific reaction conditions and precursors to ensure safety and optimal yield.

Laboratory Synthesis

The compound is typically synthesized through the nitration of 4-bromo-1-hydroxybutane using a sulfonitizing mixture. This process occurs in the absence of solvents or diluents to prevent undesired side reactions.

A detailed synthetic procedure involves:

  • Cooling a reactor to -5 to 5°C

  • Slowly adding fuming nitric acid (8.5 g, 135 mmol) to a solution of 98% sulfuric acid (13.0 g, 130 mmol) in dichloromethane (18.0 g, 212 mmol)

  • Adding 4-bromobutanol (10.2 g, 66.6 mmol) to this mixture

  • Stirring the reaction medium at -5 to 5°C for 2-5 hours

  • Pouring the mixture into cold water (110 g) while maintaining temperature between -5°C and 3°C

  • Separating phases, extracting the aqueous phase with dichloromethane

  • Washing combined organic phases with water and adjusting to pH 6-7 with sodium hydroxide

  • Drying over magnesium sulfate and removing dichloromethane under vacuum

This procedure typically yields 4-bromobutyl Nitrate at approximately 96% yield (12.7 g, 64.1 mmol) .

Industrial Production Limitations

Industrial production of 4-bromobutyl Nitrate is limited due to safety concerns. The reaction can be potentially explosive, characterized by sudden temperature increases and gas production. For this reason, synthesis is generally confined to laboratory-scale operations under carefully controlled conditions.

Chemical Reactivity and Mechanisms

The dual functionality of 4-bromobutyl Nitrate enables it to participate in various chemical reactions, making it valuable in organic synthesis.

Types of Reactions

4-Bromobutyl Nitrate participates in several types of reactions:

Substitution Reactions

The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents, allowing for further functionalization of the molecule. Common nucleophiles include amines or thiols, which can replace the bromine atom under appropriate conditions.

Nitration Reactions

The compound can be involved in nitration reactions, particularly when utilized in the synthesis of other nitrated compounds. These reactions typically require sulfuric acid and nitric acid in dichloromethane at low temperatures for controlled progression.

Mechanism of Action

The biological mechanism of action of 4-bromobutyl Nitrate primarily involves its ability to release nitric oxide (NO) upon metabolic activation. Nitric oxide is a crucial signaling molecule involved in numerous physiological processes, including:

  • Vasodilation: NO promotes relaxation of vascular smooth muscle, leading to increased blood flow

  • Neurotransmission: It functions as a neurotransmitter in the central nervous system

  • Immune response: NO plays a role in modulating inflammatory responses

Scientific Research Applications

4-bromobutyl Nitrate has shown potential in various scientific applications, particularly in medicinal chemistry.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of nitrooxyalkyl esters of pharmacologically active carboxylic acids. These derivatives often exhibit enhanced or modified biological activities compared to their parent compounds.

Enzyme Inhibition Studies

Research has demonstrated that 4-bromobutyl Nitrate exhibits inhibitory properties toward cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are involved in the synthesis of prostaglandins. This activity may contribute to anti-inflammatory effects observed with related compounds.

Cardiovascular Research

The compound has been investigated for its effects on the cardiovascular system, including:

  • Antiplatelet aggregation: It can inhibit platelet aggregation, potentially reducing the risk of blood clot formation

  • Vasodilation: It has shown ability to inhibit the vasoconstrictive effects of angiotensin II, promoting blood vessel relaxation

Neurodegenerative Disease Research

Recent studies indicate that compounds structurally similar to 4-bromobutyl Nitrate may influence amyloidogenesis, a critical process in diseases such as Alzheimer's. Research suggests that certain nitrate prodrugs can inhibit the formation of amyloid-beta peptides, potentially offering therapeutic benefits for neurodegenerative conditions .

A study published in molecular pharmacology investigated the anti-inflammatory and cytoprotective activities of nitrate derivatives. The findings suggested these compounds could reduce amyloid-beta levels by enhancing proteolytic degradation pathways. Although specific data on 4-bromobutyl Nitrate was limited, its structural similarity to other nitrated compounds implies potential for similar biological effects .

Biological Activity

The biological activity of 4-bromobutyl Nitrate is influenced by its chemical structure and reactivity.

Anti-inflammatory Effects

Compounds similar to 4-bromobutyl Nitrate have demonstrated anti-inflammatory properties. Hybrid nitrate prodrugs possessed superior anti-inflammatory activity and reduced toxicity relative to parent non-steroidal anti-inflammatory drugs (NSAIDs), including clinical candidates .

Effects on Amyloid-Beta Levels

Research on nitrate compounds has shown a biphasic effect on amyloid-beta levels. At low concentrations (≤ 1 μM), some nitrate compounds reduced both Amyloid-beta 1-42 levels and the ratio of Amyloid-beta 1-42/Amyloid-beta 1-40. This selective amyloid-lowering activity (SALA) was attributed to the intact nitrate structure .

Comparison with Similar Compounds

4-Bromobutyl Nitrate shares structural features with several related compounds but possesses unique characteristics that distinguish it in chemical and biological contexts.

Comparison with Precursors

4-Bromo-1-butanol serves as the primary precursor in the synthesis of 4-bromobutyl Nitrate. While the precursor contains a hydroxyl group and a bromine atom, the conversion to a nitrate ester significantly alters its reactivity and potential applications .

Comparison with Other Nitrate Compounds

Compared to simple aliphatic mononitrates like isosorbide mononitrate (ISMN), nitrate compounds structurally similar to 4-bromobutyl Nitrate have shown distinct biological activities. Research has demonstrated that hybrid nitrate derivatives were significantly more potent than their parent compounds in attenuating induction of inducible nitric oxide synthase (iNOS) activity .

Unique Structural Features

The dual functional groups of 4-bromobutyl Nitrate—bromine and nitrate—create unique chemical reactivity. This bifunctionality allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmacologically active compounds.

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